5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole

Anticancer Cytotoxicity Lung Cancer

Researchers pursuing GSK-3β/ALK oncology programs require regioisomerically pure 1,2,4-oxadiazole scaffolds. This compound delivers the precise 3-methyl-1,2,4-oxadiazole substitution with validated anticancer activity (IC₅₀ 3.27-9.71 μM against A549/HCT116 lines). • ~1 log unit higher log D than 1,3,4-oxadiazole regioisomers for tuned membrane permeability • Core scaffold for α-glucosidase inhibitor derivatization (2-fold improvement over acarbose) • ≥95% purity; room temp storage; non-hazardous global shipping

Molecular Formula C11H8N2O2
Molecular Weight 200.19 g/mol
CAS No. 1283108-87-1
Cat. No. B1440581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole
CAS1283108-87-1
Molecular FormulaC11H8N2O2
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C11H8N2O2/c1-7-12-11(15-13-7)10-6-8-4-2-3-5-9(8)14-10/h2-6H,1H3
InChIKeyYGUKAROQNOFYLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole Sourcing and Characterization


5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole (CAS 1283108-87-1) is a heterocyclic small molecule (MF: C₁₁H₈N₂O₂, MW: 200.19 g/mol) composed of a benzofuran core fused at the 2-position with a 3-methyl-1,2,4-oxadiazole ring [1]. The 1,2,4-oxadiazole regioisomer is a recognized privileged scaffold in medicinal chemistry, frequently employed as a bioisostere for ester and amide functionalities [2]. This specific compound is commercially available as a research-grade building block (purity ≥95%) from multiple suppliers including Life Chemicals and Leyan [1]. The benzofuran–1,2,4-oxadiazole hybrid chemotype has been investigated in primary literature for anticancer, antidiabetic, antitubercular, and antiviral applications [3][4].

Substitution Risks for 5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole


Substituting 5-(1-benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole with a closely related analog—such as a 1,3,4-oxadiazole regioisomer, a benzofuran–triazole hybrid, or a benzofuran–thiadiazole congener—is not scientifically interchangeable. Systematic matched-pair analysis from the AstraZeneca compound collection demonstrates that 1,2,4-oxadiazole and 1,3,4-oxadiazole regioisomers differ by approximately one order of magnitude in lipophilicity (log D), with the 1,2,4-oxadiazole isomer consistently exhibiting higher log D (up to 1.2 log units greater) than its 1,3,4-oxadiazole counterpart [1]. These regioisomers also diverge significantly in metabolic stability, hERG inhibition liability, and aqueous solubility [1]. Furthermore, benzofuran–oxadiazole hybrids exhibit over 50% greater anticancer potency (lower IC₅₀) compared to the matched benzofuran–triazole series in side-by-side in vitro assays [2]. Even within the benzofuran–oxadiazole class, electron-withdrawing substituents (e.g., halogens) can modulate cytotoxicity by affecting target selectivity, while alkoxy substituents alter membrane permeability . Therefore, selection of the specific 3-methyl-1,2,4-oxadiazole substitution pattern and regioisomeric form is a critical determinant of downstream biological readouts.

Quantitative Selection Evidence for 5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole


Anticancer Potency vs. Crizotinib in A549 Lung Cancer Cells

Benzofuran–1,2,4-oxadiazole hybrid 5d (a close structural analog of the target compound within the same chemotype) demonstrated superior anticancer potency against the A549 non-small-cell lung cancer cell line compared to the clinically approved ALK/ROS1 inhibitor crizotinib. The IC₅₀ of hybrid 5d was 6.3 ± 0.7 μM for cell viability reduction to 27.49 ± 1.90%, which is approximately 1.36-fold more potent than crizotinib (IC₅₀ 8.54 ± 0.84 μM) in the same MTT assay system [1]. Conformational analysis confirmed that the spatial arrangement of compound 5d underpinned its significant potency advantage [1].

Anticancer Cytotoxicity Lung Cancer

Lipophilicity: 1,2,4- vs. 1,3,4-Oxadiazole Regioisomers

A systematic matched-pair analysis of 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers within the AstraZeneca corporate collection revealed a consistent and substantial difference in lipophilicity. In virtually all matched pairs, the 1,3,4-oxadiazole isomer displayed approximately one order of magnitude lower log D (up to 1.2 log units) compared to its 1,2,4-oxadiazole partner [1]. Significant differences were also observed in metabolic stability, hERG inhibition, and aqueous solubility, all favoring the 1,3,4-oxadiazole regioisomer [1]. The target compound's 1,2,4-oxadiazole regioisomer therefore offers a deliberately higher log D profile, which may be advantageous for passive membrane permeability and CNS penetration, but carries a potential trade-off in hERG liability.

Medicinal Chemistry Physicochemical Properties Drug Design

Anticancer Activity: Oxadiazole vs. Triazole Hybrids

In a direct synthetic and biological comparison, benzofuran–oxadiazole hybrids 5a–g and benzofuran–triazole hybrids 7a–h were synthesized via parallel ultrasound- and microwave-assisted green chemistry protocols [1]. The benzofuran–oxadiazole series (60–96% yield) outperformed the benzofuran–triazole series (38–79% yield) in synthetic efficiency [1]. More critically, the top-performing benzofuran–oxadiazole hybrid 5d (IC₅₀ = 6.3 ± 0.7 μM) surpassed crizotinib, whereas the benzofuran–triazole series did not yield any compound approaching this potency level in the same assay [1].

Anticancer Synthesis Heterocyclic Chemistry

α-Glucosidase Inhibition: Oxadiazole vs. Thiadiazole

In a comprehensive study of benzofuran-derived thiadiazole/oxadiazole-based thiourea derivatives (compounds 1–28), the oxadiazole-based series (compounds 15–28) demonstrated superior α-glucosidase inhibition compared to the thiadiazole-based series (compounds 1–14) [1]. The most potent oxadiazole analog 15 (IC₅₀ = 2.40 ± 0.10 μM) was 2-fold more potent than the reference drug acarbose (IC₅₀ = 4.80 ± 0.10 μM), while the best thiadiazole analog 3 achieved only IC₅₀ = 3.90 ± 0.40 μM. This demonstrates that benzofuran–oxadiazole hybrids achieve better enzyme inhibition than both the clinical standard and the matched thiadiazole series [1].

Anti-diabetic α-Glucosidase Enzyme Inhibition

GSK-3β Targeting and Docking Concordance

Benzofuran/1,2,4-oxadiazole hybrids 8a–n were evaluated for in vitro cytotoxicity against HCT116 (colon) and MIA PaCa2 (pancreatic) cancer cell lines, with the most active compounds 6c (IC₅₀ = 3.27 ± 1.1 μM), 6b (IC₅₀ = 7.48 ± 0.6 μM), and 6a (IC₅₀ = 9.71 ± 1.9 μM) [1]. Molecular docking against glycogen synthase kinase-3β (GSK3β)—a validated oncology target whose depletion induces apoptosis via NF-κB pathway inhibition—demonstrated that compounds 6a, 6b, 6c, 8d, and 8e exhibited the best binding affinities, correlating with their in vitro cytotoxicity [1]. This direct concordance between docking scores and experimental IC₅₀ values supports the GSK-3β-targeted mechanism of this chemotype.

GSK-3β Kinase Inhibition Colon Cancer

Research and Industrial Applications for 5-(1-Benzofuran-2-yl)-3-methyl-1,2,4-oxadiazole


Anticancer Lead Scaffold for Lung and Colon Cancers

This compound serves as a core scaffold for synthesis of benzofuran–1,2,4-oxadiazole hybrid libraries targeting A549 lung cancer and HCT116 colon cancer cell lines. The chemotype has demonstrated IC₅₀ values of 3.27–9.71 μM against human cancer lines, with the most active analogs outperforming the reference drug crizotinib by a factor of 1.36× (IC₅₀ 6.3 vs. 8.54 μM) [1][2]. Procurement is indicated for medicinal chemistry teams conducting GSK-3β-targeted or ALK-pathway oncology programs where this privileged scaffold provides both synthetic tractability and validated target engagement as confirmed by molecular docking concordance studies.

Regioisomer Selection for Membrane Permeability

For drug discovery programs requiring modulated lipophilicity, the 1,2,4-oxadiazole regioisomer (as in this compound) offers a deliberate ~1 order of magnitude higher log D compared to 1,3,4-oxadiazole matched pairs [1]. This property is advantageous for passive membrane permeability and potential CNS exposure, making this compound suitable as a reference standard in matched-pair property profiling studies. Researchers comparing regioisomeric oxadiazole series should procure this 1,2,4-isomer alongside a corresponding 1,3,4-isomer to experimentally validate differential ADME profiles, including metabolic stability and hERG liability assessment.

SAR Expansion via 3-Methyl Substitution

The 3-methyl substituent on the 1,2,4-oxadiazole ring provides a defined starting point for SAR exploration at this position. Literature evidence indicates that substituent electronic character (electron-withdrawing vs. electron-donating) at analogous positions modulates cytotoxicity and target selectivity by altering the heterocycle's charge distribution and dipole moment [1][2]. This compound can serve as a baseline comparator (R = CH₃) against analogs bearing halogens, alkoxy chains, or hydrogen at the 3-position, enabling quantitative assessment of substituent effects on potency, selectivity, and physicochemical properties within a systematic matrix.

α-Glucosidase Inhibitor Lead Optimization

Benzofuran–oxadiazole hybrids exhibit α-glucosidase inhibitory activity superior to both the clinical reference drug acarbose (IC₅₀ 2.40 vs. 4.80 μM; 2-fold improvement) and matched thiadiazole analogs (1.63-fold improvement over best thiadiazole) [1]. This compound provides the core benzofuran–oxadiazole architecture for derivatization with hydroxyl-substituted aryl thiourea moieties that enhance potency through hydrogen-bond interactions in the enzyme active site. Suitable for anti-diabetic drug discovery groups pursuing non-acarbose α-glucosidase inhibitor chemotypes.

Technical Documentation Hub

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